Z-Gly-Gly-Arg-AMC TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in scientific research to assess thrombin generation in platelet-rich plasma and platelet-poor plasma . This compound is particularly valuable in the study of blood coagulation and related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Arg-AMC TFA typically involves the coupling of Z-Gly-Gly-Arg with 7-amido-4-methylcoumarin (AMC) in the presence of trifluoroacetic acid (TFA). The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Arg-AMC TFA primarily undergoes hydrolysis reactions catalyzed by thrombin. This hydrolysis results in the release of the fluorescent AMC moiety, which can be quantitatively measured .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at physiological pH. Thrombin is the primary reagent used to catalyze the reaction, and the conditions are optimized to ensure maximum fluorescence emission from the AMC moiety .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC moiety, which exhibits strong fluorescence. This fluorescence is used as a readout to measure thrombin activity in various biological samples .
Scientific Research Applications
Z-Gly-Gly-Arg-AMC TFA has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the kinetics of thrombin and other proteases
Biology: Employed in the investigation of blood coagulation pathways and the role of thrombin in various physiological and pathological processes
Medicine: Utilized in diagnostic assays to assess thrombin generation in patients with coagulation disorders
Industry: Applied in the development of anticoagulant drugs and other therapeutic agents targeting thrombin
Mechanism of Action
Z-Gly-Gly-Arg-AMC TFA functions as a fluorogenic substrate for thrombin. Upon cleavage by thrombin, the AMC moiety is released, resulting in fluorescence emission. This fluorescence can be measured to quantify thrombin activity. The molecular target of this compound is thrombin, and the pathway involved is the hydrolysis of the peptide bond between the arginine and AMC moieties .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Arg-AMC acetate: Another form of the compound with similar properties and applications
Z-Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin trifluoroacetate: A related compound used as a fluorogenic substrate for different proteases.
N-Acetyl-Arg-Gly-Lys-7-amido-4-methylcoumarin trifluoroacetate: Another fluorogenic substrate with applications in enzymatic assays.
Uniqueness
Z-Gly-Gly-Arg-AMC TFA is unique due to its high specificity for thrombin and its ability to provide a quantitative readout of thrombin activity through fluorescence. This makes it an invaluable tool in both basic research and clinical diagnostics .
Properties
Molecular Formula |
C30H34F3N7O9 |
---|---|
Molecular Weight |
693.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H33N7O7.C2HF3O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;3-2(4,5)1(6)7/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);(H,6,7)/t21-;/m0./s1 |
InChI Key |
QQWZJVUPLLCANW-BOXHHOBZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.